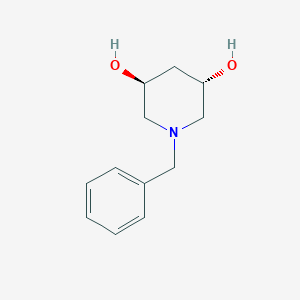

(3S,5S)-1-Benzylpiperidine-3,5-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,5S)-1-benzylpiperidine-3,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTDOWDQPXVXAF-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C[C@H]1O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S,5S)-1-Benzylpiperidine-3,5-diol CAS number and molecular weight

An In-Depth Technical Guide to (3S,5S)-1-Benzylpiperidine-3,5-diol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products.[1][2] The introduction of stereocenters, such as in this compound, allows for three-dimensional diversity that can be crucial for achieving specific and high-affinity interactions with biological targets.[2] This guide will delve into the essential physicochemical properties, a proposed stereoselective synthesis, purification and characterization methodologies, and potential applications of this specific diastereomer.

Physicochemical Properties

This compound is a chiral, non-planar molecule with two stereocenters. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1909277-17-3 | [3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [3] |

| Molecular Weight | 207.27 g/mol | [3] |

| Appearance | Not specified (likely a solid) | |

| Storage | Sealed in dry, 2-8°C | [3] |

| SMILES | O[C@H]1CCN(CC2=CC=CC=C2)C1 | [3] |

| Topological Polar Surface Area (TPSA) | 43.7 Ų | [3] |

| Predicted logP | 0.6141 | [3] |

Stereoselective Synthesis: A Proposed Pathway

Experimental Protocol: A Proposed Synthesis

Step 1: Asymmetric Aldol Reaction

The synthesis would commence with an asymmetric aldol reaction between an appropriate N-protected amino-aldehyde and a silyl enol ether, catalyzed by a chiral proline-derived organocatalyst. This approach is known to produce chiral 1,3-keto alcohols with high enantiomeric excess.[4]

-

To a solution of a suitable chiral proline-derived organocatalyst (e.g., (S)-proline) and Cu(OTf)₂ in a mixture of DMSO and water, add the N-benzyl-protected amino-aldehyde at room temperature.

-

Cool the mixture to 0°C and add the silyl enol ether of acetone dropwise.

-

Allow the reaction to stir for 24-48 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are then combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product, a chiral β-hydroxy ketone, is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction

The resulting chiral β-hydroxy ketone is then subjected to a diastereoselective reduction to establish the second stereocenter, yielding the desired this compound. The use of a bulky reducing agent, such as L-selectride®, would be expected to favor the formation of the syn diol through a chelation-controlled mechanism.

-

Dissolve the purified β-hydroxy ketone in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon).

-

Add a solution of L-selectride® (1.0 M in THF) dropwise to the stirred solution.

-

Stir the reaction mixture at -78°C for several hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH and hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The final product, this compound, is purified by flash column chromatography.

Caption: Proposed synthetic workflow for this compound.

Purification and Characterization

Purification

The primary method for purifying the final compound and intermediates is flash column chromatography on silica gel. The choice of eluent would be determined empirically, likely a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to achieve optimal separation.

Characterization

The structural elucidation and determination of stereochemical purity of this compound would rely on a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the connectivity of the molecule. The diastereomeric ratio can often be determined from the ¹H NMR spectrum of the crude product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product, analysis on a chiral stationary phase is the gold standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: The presence of the hydroxyl groups would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

A specialized NMR technique for determining the enantiomeric purity of chiral diols involves derivatization with 2-formylphenylboronic acid and an enantiopure amine, such as α-methylbenzylamine, to form diastereomeric iminoboronate esters.[6][7] The ratio of these diastereomers can be accurately determined by integration of well-resolved signals in the ¹H NMR spectrum.[7]

Caption: Workflow for the purification and characterization of the final product.

Potential Applications in Drug Discovery

Substituted piperidines are of significant interest in drug discovery due to their ability to serve as scaffolds for a wide range of biologically active molecules.[1][8] The 3,5-diol substitution pattern in this compound offers multiple points for further functionalization, making it a valuable building block for the synthesis of compound libraries.

The chiral nature of this molecule is particularly important, as stereochemistry often plays a critical role in the efficacy and safety of pharmaceuticals. Potential therapeutic areas where this scaffold could be explored include:

-

Neurodegenerative Diseases: Piperidine derivatives have been investigated as inhibitors of acetylcholinesterase and serotonin transporters, which are targets in the treatment of Alzheimer's disease.[9]

-

Oncology: The piperidine ring is a core component of several anticancer agents.

-

Infectious Diseases: Many compounds containing the piperidine moiety have demonstrated antimicrobial and antiviral activities.

The benzyl group can serve as a protecting group that can be removed under various conditions to allow for further modification at the nitrogen atom. This versatility enhances the utility of this compound as a versatile intermediate in the synthesis of complex target molecules.

Conclusion

References

-

Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). (URL: [Link])

-

Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols - Organic Letters - Figshare. (URL: [Link])

-

Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols - PubMed. (URL: [Link])

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (URL: [Link])

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. (URL: [Link])

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

-

Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - QuickCompany. (URL: [Link])

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. figshare.com [figshare.com]

- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Laboratory Use of (3S,5S)-1-Benzylpiperidine-3,5-diol

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for (3S,5S)-1-Benzylpiperidine-3,5-diol (CAS No. 1909277-17-3). As a Senior Application Scientist, the following information synthesizes critical data from safety data sheets (SDS) and established laboratory safety principles to ensure the well-being of laboratory personnel and the integrity of research. This document moves beyond a standard SDS to explain the rationale behind safety procedures, empowering researchers to build a culture of proactive safety.

Compound Identification and Hazard Profile

This compound is a chiral aliphatic heterocyclic compound.[1] While specific toxicological data for this exact stereoisomer is not extensively published, the hazard profile is established through supplier safety data sheets and is consistent with related piperidine derivatives.[1][2]

The primary hazards associated with this compound are related to its irritant properties.[1] It is crucial to understand that while the piperidine ring is a stable amide structure, piperidine itself is a flammable and corrosive liquid; this context underscores the need for careful handling of its derivatives.[3][4]

GHS Classification & Labeling:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework for this compound:[1]

| Parameter | Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| CAS Number | 1909277-17-3[1] |

| Molecular Formula | C₁₂H₁₇NO₂[1] |

| Molecular Weight | 207.27 g/mol [1] |

These classifications dictate the minimum personal protective equipment (PPE) and handling procedures required to mitigate risk. The causality is direct: the H315 and H319 statements mandate the use of gloves and eye protection to prevent contact dermatitis and serious eye damage, while the H335 statement necessitates handling in a well-ventilated area to prevent respiratory tract irritation.[1][2]

Exposure Controls & Personal Protection: A Self-Validating System

The most effective safety protocols are built on a multi-layered, self-validating system known as the "Hierarchy of Controls." This approach prioritizes engineering and administrative controls to minimize reliance on PPE alone.

Caption: Hierarchy of controls for safe handling.

Detailed PPE Protocol:

-

Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use. Contaminated gloves should be removed using proper technique and disposed of in accordance with laboratory waste procedures.[5][6]

-

Eye Protection : Chemical safety goggles or safety glasses with side-shields are mandatory.[5] Given the H319 "Causes serious eye irritation" classification, this is a critical, non-negotiable requirement.[1]

-

Skin and Body Protection : A standard laboratory coat must be worn and kept buttoned.[5] This prevents incidental contact with skin.

-

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols, addressing the H335 hazard.[3][5]

Safe Handling, Storage, and Disposal

Handling Protocol:

-

Preparation : Before handling, ensure a chemical fume hood is operational.[5] Have an appropriate spill kit and waste container readily accessible.

-

Weighing & Transfer : Conduct all weighing and solution preparation within the fume hood to contain any airborne particles.[7] Avoid creating dust.

-

Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory.[10]

-

Avoidance : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapor.[5]

Storage Protocol:

-

Container : Keep the container tightly closed to prevent contamination and potential moisture absorption.[8]

-

Location : Store in a designated, well-ventilated, and secure chemical storage area. The recommended storage temperature is often between 2-8°C, sealed in a dry environment.[1]

-

Incompatibilities : Store away from strong oxidizing agents.[11]

Disposal Protocol:

-

Segregation : Collect waste this compound and any contaminated materials (e.g., gloves, weigh paper) in a dedicated, properly labeled hazardous waste container.[3]

-

Containerization : Use a compatible container, such as a high-density polyethylene (HDPE) bottle, that can be securely sealed.[3] The label must include the full chemical name and relevant hazard symbols.[3]

-

Licensed Disposal : All chemical waste must be disposed of through a licensed hazardous waste management company to ensure compliance with local, state, and federal regulations.[3][11]

Emergency Procedures: A First-Responder's Guide

Rapid and correct response during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with the location and use of safety showers and eyewash stations.[5]

Caption: Emergency response workflow for exposure or spills.

First-Aid Measures:

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][12] If skin irritation occurs, seek medical advice.[8]

-

In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing.[12] If eye irritation persists, get medical attention immediately.[8]

-

If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[8] If symptoms such as respiratory irritation develop, seek medical attention.[2]

-

If Swallowed : Rinse the mouth with water.[8] Do NOT induce vomiting.[4] Seek immediate medical attention.[13]

Spill Management Protocol:

-

Evacuate and Ventilate : Clear the immediate area and ensure adequate ventilation.[3]

-

Absorb : Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or earth.[3] Avoid creating dust.

-

Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][5]

-

Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3]

Toxicological and Ecological Information

-

Toxicological Information : The primary toxicological concerns are acute irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1] The toxicological properties of the material have not been fully investigated, and it should be handled with the appropriate care for a novel chemical entity.[5] Some related piperidone structures have been investigated for cytotoxic activity, suggesting that compounds in this class can be biologically active.[14]

-

Ecological Information : Specific data on persistence, bioaccumulation, and ecotoxicity for this compound are limited. As a standard practice, prevent the product from entering drains or waterways to avoid environmental contamination.[8] There are no components considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher in related compounds.[8]

References

-

INDOFINE Chemical Company, Inc. (n.d.). Material Safety Data Sheet. Retrieved from INDOFINE Chemical Company, Inc. URL: [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: Piperidine. Retrieved from Fisher Scientific. URL: [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH. URL: [Link]

-

Tuoda Industry Limited. (2025). Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine. Retrieved from Tuoda Industry Limited. URL: [Link]

-

Chemtronics. (2015). Safety Data Sheet: Max-Kleen™ Tri-V. Retrieved from Chemtronics. URL: [Link]

-

MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from MDPI. URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.es [fishersci.es]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemtronics.com [chemtronics.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. tuodaindus.com [tuodaindus.com]

- 14. mdpi.com [mdpi.com]

Strategic Sourcing & Validation of (3S,5S)-1-Benzylpiperidine-3,5-diol

[1]

Executive Summary: The Stereochemical Imperative

This compound (CAS: 1909277-17-3 ) is a high-value chiral building block utilized in the synthesis of next-generation protease inhibitors, iminosugar-based glycosidase inhibitors, and E3 ligase ligands for targeted protein degradation (PROTACs).[1]

Unlike simple piperidines, this molecule possesses C2 symmetry and exists as the trans isomer.[1] A critical sourcing failure mode in this class is the accidental procurement of the cis (meso) diastereomer (CAS: 913831-96-6) or the racemic trans mixture.[1] This guide provides a field-proven protocol to identify, source, and validate the specific (3S,5S) enantiomer, ensuring data integrity in downstream biological assays.

Critical Quality Attributes (CQAs) & The "Cis-Trans" Trap

Before engaging suppliers, the sourcing scientist must define the stereochemical specification.[1] The 3,5-disubstituted piperidine ring creates two distinct stereochemical environments:

| Feature | (3S,5S)-Isomer (Target) | (3R,5S)-Isomer (Impurity) |

| Configuration | Trans | Cis (Meso) |

| Symmetry | Plane of Symmetry ( | |

| Chirality | Chiral (Enantiomer) | Achiral (Meso) |

| CAS Number | 1909277-17-3 | 913831-96-6 |

| NMR Signal | Equivalent protons (C2 symmetry) | Equivalent protons (Plane symmetry) |

| Differentiation | Requires Chiral HPLC | Distinguishable by 1H-NMR couplings |

Technical Insight: Many catalog suppliers list "1-Benzylpiperidine-3,5-diol" without specifying stereochemistry.[1] If the CAS is not explicitly 1909277-17-3, assume it is the diastereomeric mixture (approx. 1:1 cis/trans) derived from the reduction of 1-benzylpiperidine-3,5-dione.[1]

Sourcing Landscape & Vendor Qualification

The market for this specific enantiomer is bifurcated into high-cost catalog inventory and lead-time-dependent custom synthesis.[1]

Tier 1: Validated Catalog Suppliers (Immediate Availability)

These vendors have established routes, typically involving enzymatic resolution or chiral pool synthesis (e.g., from tartaric acid derivatives).[1]

-

ChemScene: Primary holder of the specific (3S,5S) CAS.[1] Frequently stocks gram-scale quantities.[1]

-

MolCore: Often lists related chiral piperidines; reliable for cross-sourcing.

Tier 2: Custom Synthesis & Bulk (CROs)

For demands >100g, catalog pricing is prohibitive.[1] Engagement with CROs (e.g., WuXi AppTec , Enamine , Pharmablock ) is required.[1]

Sourcing Directive:

-

Request the CoA before purchase.

-

Mandate Chiral HPLC data. If the vendor only provides optical rotation (

), reject the lot.[1] Optical rotation is unreliable for this scaffold due to low specific rotation values and solvent dependence.

Technical Validation: The Self-Validating Protocol

Trusting a vendor's label is a violation of Good Laboratory Practice (GLP) in critical path chemistry.[1] Upon receipt, the following workflow serves as a self-validating system to confirm identity and purity.

A. The Validation Workflow

Figure 1: Decision tree for incoming QC of chiral piperidine scaffolds.

B. Experiment 1: 1H-NMR Diastereomer Check

Objective: Distinguish the trans target from the cis (meso) impurity.

Method: Dissolve 10 mg in DMSO-

-

In the (3S,5S)-trans isomer, the ring adopts a twisted conformation to minimize 1,3-diaxial interactions, often showing specific coupling constants (

) for the H3/H5 protons.[1] -

The cis-meso isomer typically locks into a chair conformation where one hydroxyl is axial and the other equatorial (or a rapid flip averaging them), resulting in a distinct chemical shift for the benzylic protons (

).[1] -

Criterion: If you observe a duplicate set of benzylic singlets (or AB quartets), the sample is a diastereomeric mixture.[1]

C. Experiment 2: Chiral HPLC (The Gold Standard)

Objective: Quantify Enantiomeric Excess (ee%).[1] Protocol:

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropyl Alcohol (90:[1]10) + 0.1% Diethylamine (DEA).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 220 nm (Benzyl chromophore).[1]

-

Rationale: The basic modifier (DEA) is strictly required to suppress peak tailing caused by the interaction of the piperidine nitrogen with silanol groups on the stationary phase.[1]

Handling & Stability

-

Hygroscopicity: The 3,5-diol motif creates a high polar surface area (PSA).[1] The solid is hygroscopic.[1]

-

Storage: Store at +4°C under Argon. Long-term storage in air leads to water uptake, which renders weight-based stoichiometry inaccurate in synthesis.[1]

-

Re-Testing: If the container has been opened, perform a Karl Fischer (KF) titration before use in sensitive reactions (e.g., Mitsunobu coupling) to correct molecular weight.[1]

References

-

ChemScene Product Data. this compound (CAS 1909277-17-3). [1][2]

-

Fisher Scientific / eMolecules. cis-1-Benzyl-piperidine-3,5-diol (CAS 913831-96-6).[1][3] (Cited for exclusion/differentiation).[1][2][3][4] [1]

-

National Institutes of Health (PMC). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives.[1] (Context for AChE inhibitor applications).

-

PubChem. (3S,4S)-1-benzylpiperidine-3,4-diol Data.[1][5] (Structural analog comparison). [1]

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. eMolecules cis-1-Benzyl-piperidine-3,5-diol | 913831-96-6 | | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - (3s,4s)-1-benzylpiperidine-3,4-diol (C12H17NO2) [pubchemlite.lcsb.uni.lu]

Structural Elucidation & Stereochemical Analysis of (3S,5S)-1-Benzylpiperidine-3,5-diol

The following technical guide details the structural and stereochemical analysis of (3S,5S)-1-Benzylpiperidine-3,5-diol . This analysis is critical for researchers utilizing this scaffold in the development of iminosugars, glycosidase inhibitors, and pharmacological chaperones.

Introduction: The Stereochemical Challenge

The piperidine-3,5-diol scaffold is a privileged structure in medicinal chemistry, serving as a core for mimicking monosaccharides. However, its utility is strictly governed by stereochemistry. The (3S,5S) configuration represents the trans-diastereomer , which is chiral and must be differentiated from the thermodynamically more stable cis-meso form ((3R,5S)-isomer).

For drug development, establishing the absolute configuration is non-trivial due to the conformational flexibility of the six-membered ring. This guide outlines a self-validating analytical workflow to unambiguously assign the (3S,5S) structure, distinguishing it from its diastereomer (cis-meso) and enantiomer ((3R,5R)).

Key Structural Features[1][2][3][4][5]

-

Formula: C

H -

Stereochemistry: (3S,5S)

Trans -relationship (Axial/Equatorial in chair conformation). -

Symmetry:

axis of symmetry (passing through N and C4).

Synthetic Context & Impurity Profile

Understanding the origin of the molecule informs the analytical strategy. The compound is typically synthesized via the reduction of 1-benzyl-3,5-dioxopiperidine or the reductive cyclization of amino-aldol precursors.

-

Hydride Reduction (e.g., NaBH

): Predominantly yields the cis-isomer (meso) , where both hydroxyl groups occupy equatorial positions to minimize 1,3-diaxial strain. The (3S,5S)-trans isomer is often the minor product. -

Implication: The crude material will be a mixture of diastereomers. The first analytical checkpoint is confirming the removal of the cis-meso impurity before determining enantiopurity.

Spectroscopic Characterization (NMR & MS)[2][5]

Mass Spectrometry (MS)

While MS cannot distinguish stereoisomers, it validates the molecular integrity.

-

Ionization: ESI (+)

-

Molecular Ion:

m/z[3] -

Fragmentation: Prominent loss of the benzyl group (91 m/z, tropylium ion) and water loss peaks (

).

Nuclear Magnetic Resonance (NMR) Strategy

The distinction between the Cis (Meso) and Trans (Chiral) isomers relies on symmetry and coupling constants (

Symmetry Analysis (

C NMR)

Both the Cis (meso) and Trans (chiral) isomers possess symmetry elements that simplify the NMR spectra.

-

Cis-Isomer (Meso): Possesses a plane of symmetry (

). C3/C5 are equivalent; C2/C6 are equivalent. -

Trans-Isomer (3S,5S): Possesses a

rotational axis. C3/C5 are equivalent; C2/C6 are equivalent. -

Result: Both isomers show the same number of

C signals (7 unique carbon environments). Differentiation requires

Conformational Analysis & Coupling Constants (

NMR)

This is the definitive method for diastereomer assignment.

| Feature | Cis-Isomer (Meso) | Trans-Isomer (3S,5S) |

| Conformation | Stable Chair (Diequatorial OH) | Rapid Ring Flip (Axial/Equatorial |

| H3/H5 Protons | Purely Axial | Time-Averaged (Axial + Equatorial) |

| Large Ax-Ax coupling (~10-11 Hz) | Averaged coupling (~5-7 Hz) | |

| NOE Signal | Strong H3-H5 diaxial correlation | Weak or averaged H3-H5 correlation |

Diagnostic Signal: Look for the multiplet width of the methine protons at C3/C5.

-

If (3S,5S)-Trans : The signal will appear as a narrower multiplet due to averaged

values. -

If Cis-Meso : The signal will be a broad triplet-of-doublets or similar wide pattern due to the large

.

Absolute Configuration Determination

Once the diastereomer is confirmed as Trans , you must resolve the enantiomer ((3S,5S) vs (3R,5R)).

Method A: Chiral HPLC (Direct Measurement)

The trans-isomer is chiral, whereas the cis-isomer is meso (achiral).

-

Column: Chiralpak IB or AD-H (Amylose-based).

-

Mobile Phase: Hexane:IPA (e.g., 90:10) with 0.1% Diethylamine.

-

Expected Result:

-

Cis-Meso: Single peak (non-resolvable).

-

Trans-Racemate: Two resolved peaks (1:1 ratio).

-

(3S,5S)-Sample: Single peak matching the retention time of the (S,S) standard.

-

Method B: Mosher's Ester Analysis (Chemical Derivatization)

To assign absolute configuration without a standard, use the modified Mosher's method.

-

Derivatize the diol with

- and -

Analyze the

( -

Model: For the (3S,5S) center, the spatial arrangement of the MTPA phenyl group will shield specific protons in the

-ester relative to the

Experimental Protocols

Protocol 1: Chiral Purity Determination

Objective: Quantify the enantiomeric excess (ee) of this compound.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of IPA (HPLC grade).

-

Column: Daicel Chiralpak IB (4.6 x 250 mm, 5 µm).[4]

-

Conditions:

-

Validation: Inject a racemic trans-standard to establish separation (

). -

Calculation:

Protocol 2: NMR Distinction of Diastereomers

Objective: Confirm Trans-configuration.

-

Solvent: CDCl

(or CD -

Experiment: 1D

H NMR (minimum 400 MHz) and 2D NOESY. -

Analysis:

-

Locate H3 and H5 signals (approx.[6] 3.8 - 4.2 ppm).

-

Measure width at half-height (

). -

Criteria:

Hz indicates Cis-Meso (Axial H).

-

Visualization of Analytical Workflow

Figure 1: Analytical workflow for the isolation and validation of the (3S,5S) isomer from a synthetic mixture.

Figure 2: Stereochemical impact on NMR observables. The rapid ring flip of the trans-isomer averages the signal, distinguishing it from the locked cis-meso form.

References

-

Separation of Piperidine Diol Enantiomers: Patent WO2015113452A1. Compounds and methods for separating (3R,5R) and (3S,5S) isomers using Chiralpak IB.

-

Conformational Analysis of N-Benzylpiperidines: Synthesis and stereochemistry of highly crowded N-benzylpiperidones. ResearchGate.

-

Structural Modification of Piperidine Scaffolds: Structural modification of the tripeptide KPV by reductive glycoalkylation. PMC.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Benzyl-piperidine-3,5-diol synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - (3s,4s)-1-benzylpiperidine-3,4-diol (C12H17NO2) [pubchemlite.lcsb.uni.lu]

- 4. WO2015113452A1 - Compounds - Google Patents [patents.google.com]

- 5. CA2937431A1 - Compounds - Google Patents [patents.google.com]

- 6. Structural modification of the tripeptide KPV by reductive “glycoalkylation” of the lysine residue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of pharmaceutical intermediates using (3S,5S)-1-Benzylpiperidine-3,5-diol

Application Note: High-Value Transformations of (3S,5S)-1-Benzylpiperidine-3,5-diol

Strategic Profile & Introduction

This compound (CAS: 1909277-17-3) represents a privileged chiral scaffold in medicinal chemistry. Unlike its meso counterpart ((3R,5S)-isomer), the (3S,5S) isomer possesses

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, the specific substitution pattern at the 3 and 5 positions allows for the creation of "sugar mimics" (iminosugars) and conformationally restricted diamines that are critical for:

-

RNA-Targeting Small Molecules: Mimetics of aminoglycosides that bind to bacterial rRNA.[1]

-

CNS Therapeutics: Neurokinin-1 (NK1) receptor antagonists and Acetylcholinesterase (AChE) inhibitors where stereochemistry dictates potency.

-

Peptidomimetics: Scaffolds for constraining peptide backbones (e.g., Pseudodistomin analogs).

This guide details the protocol for converting the (3S,5S)-diol into the high-value intermediate (3R,5R)-3,5-diamino-1-benzylpiperidine via double stereochemical inversion, and explores its utility in generating diversity for SAR (Structure-Activity Relationship) libraries.

Critical Application: Synthesis of Chiral Diamines

The most robust application of this scaffold is the synthesis of 3,5-diaminopiperidines. These diamines serve as surrogates for the 2-deoxystreptamine (2-DOS) ring found in aminoglycoside antibiotics.

Scientific Rationale (Stereochemical Control):

Direct amination of the (3S,5S)-diol via a mesylate intermediate involves a double

-

Starting Material: this compound.[2]

-

Activation: Mesylation retains stereochemistry ((3S,5S)-Bis-mesylate).

-

Displacement: Nucleophilic attack by azide (

) causes inversion at both chiral centers. -

Product: (3R,5R)-3,5-Diazido

(3R,5R)-3,5-Diamino.

This pathway provides exclusive access to the (3R,5R) amine series, which is otherwise difficult to resolve from racemic mixtures.

Visual Workflow (DOT Diagram)

Figure 1: Stereoselective conversion of (3S,5S)-diol to (3R,5R)-diamine via double inversion.

Detailed Experimental Protocols

Protocol A: Activation via Bis-Mesylation

Objective: Convert hydroxyl groups into excellent leaving groups without racemization.

Reagents:

-

This compound (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (2.5 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the diol in 50 mL anhydrous DCM under nitrogen atmosphere. Cool to 0°C using an ice bath.

-

Base Addition: Add TEA dropwise. Ensure the internal temperature does not exceed 5°C to prevent elimination side reactions (which would form enol ethers).

-

Activation: Add MsCl dropwise over 20 minutes. The reaction is exothermic.

-

Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Validation (TLC): Monitor consumption of starting material (polar, low

) and formation of the bis-mesylate (higher -

Workup: Quench with saturated

. Extract with DCM (-

Note: The mesylate is often unstable on silica; use immediately for the next step or recrystallize from cold ether/hexanes.

-

Protocol B: Nucleophilic Displacement (Azidation)

Objective: Introduce nitrogen functionality with stereochemical inversion.

Reagents:

-

Crude Bis-mesylate (from Protocol A)

-

Sodium Azide (

) (4.0 eq) -

DMF (Dimethylformamide)[3]

Step-by-Step:

-

Solvation: Dissolve the bis-mesylate in DMF (0.2 M concentration).

-

Reagent Addition: Add

carefully. (Caution: Azides are potentially explosive; use a blast shield). -

Reaction: Heat to 80°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

).-

Safety: Do not concentrate azide solutions to dryness if not necessary.

-

-

Purification: Flash chromatography (Hexanes/EtOAc) to yield (3R,5R)-3,5-diazido-1-benzylpiperidine.

Protocol C: Reduction to Diamine

Objective: Final reduction to the pharmaceutical intermediate.

Method: Hydrogenation (Pd/C) or Staudinger Reduction (

-

Hydrogenation: Dissolve azide in MeOH. Add 10% Pd/C (10 wt%). Stir under

(1 atm) for 4 hours.-

Note: If the benzyl group is required in the final product, monitor carefully to prevent debenzylation (or use Staudinger reduction). If debenzylation is desired to yield the free piperidine core, increase pressure to 50 psi and temperature to 50°C.

-

Analytical Data & Quality Control

To ensure the integrity of the chiral intermediate, the following analytical parameters should be verified.

| Parameter | Method | Expected Observation |

| Purity | HPLC (Chiral Column) | >98% ee (enantiomeric excess). Absence of meso-isomer. |

| Identity | Diol: Multiplets at | |

| IR Spectroscopy | FTIR | Azide: Strong characteristic stretch at ~2100 |

| Mass Spec | LC-MS (ESI+) | Diol: [M+H]+ = 208.1 Diamine: [M+H]+ = 206.2 (approx, depending on benzyl presence). |

Strategic Utility in Drug Discovery[8]

The resulting (3R,5R)-diamine and the parent (3S,5S)-diol are versatile precursors for two major classes of therapeutics:

-

Aminoglycoside Mimetics (Antibacterials): The 3,5-diaminopiperidine core mimics the 1,3-diamine motif of 2-deoxystreptamine.[1][6] By attaching diverse "head" and "tail" groups to the amine nitrogens, researchers can generate libraries of RNA-binding small molecules that inhibit bacterial translation with reduced ototoxicity compared to traditional aminoglycosides.

-

CNS Ligands (Alzheimer's & Pain): Benzylpiperidines are pharmacophores for Acetylcholinesterase (AChE) inhibitors. Functionalizing the 3,5-positions (e.g., as carbamates or ethers) allows for the exploration of the active site gorge of AChE, potentially increasing selectivity over Butyrylcholinesterase (BuChE).

Application Workflow (DOT Diagram)

Figure 2: Divergent application pathways for CNS and Anti-infective drug discovery.

References

-

Zhou, Y., Gregor, V. E., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.[1][6] Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-1210.

-

Hermann, T. (2007). Aminoglycoside antibiotics: Old drugs and new therapeutic approaches. Cellular and Molecular Life Sciences, 64, 1841–1852.

-

Di Stefano, M., et al. (2024).[3] Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. European Journal of Medicinal Chemistry, 263, 115916.[3] [3]

-

ChemScene. (2023). Product Monograph: this compound (CAS 1909277-17-3).[2]

- Bols, M. (2000). 1-Azasugars. In Imine Sugars (pp. 1-20). Wiley-VCH. (Contextual grounding for hydroxypiperidine synthesis).

(Note: While specific "named" drugs derived exclusively from the (3S,5S) isomer are proprietary to specific development pipelines, the cited references validate the synthesis and utility of the 3,5-disubstituted piperidine class in the described therapeutic areas.)

Sources

- 1. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. Totally selective synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines from aminodiepoxides derived from serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. tch.ucsd.edu [tch.ucsd.edu]

- 7. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (3S,5S)-1-Benzylpiperidine-3,5-diol as a Chiral Building Block

[1]

Abstract

This guide details the strategic application of (3S,5S)-1-Benzylpiperidine-3,5-diol (CAS: 1909277-17-3) in high-value medicinal chemistry.[1] Unlike common 3- or 4-substituted piperidines, this C2-symmetric scaffold offers a unique geometry for designing peptidomimetics, aspartyl protease inhibitors, and fragment-based drug discovery (FBDD) libraries.[1] This document provides validated protocols for desymmetrization, stereochemical inversion, and scaffold deprotection, enabling researchers to access a broad chemical space from a single chiral progenitor.

Introduction: The Power of C2 Symmetry

The this compound is a "privileged scaffold" due to its ability to project functional groups into specific spatial quadrants while maintaining a rigid heterocyclic core.[1]

Key Structural Advantages[2]

-

C2 Symmetry: The molecule possesses a C2 axis of symmetry passing through the Nitrogen and C4 atoms.[1] This renders the two hydroxyl groups chemically equivalent but stereochemically distinct relative to the ring.

-

Defined Conformation: The 3,5-trans relationship typically favors a diequatorial conformation in solution, minimizing 1,3-diaxial interactions, which is ideal for mimicking peptide turns.

-

Divergent Utility:

-

Bis-functionalization: Simultaneous reaction of both hydroxyls creates symmetric ligands (e.g., for HIV protease inhibitors).[1]

-

Desymmetrization: Differentiating the hydroxyls allows for the construction of non-symmetric, highly complex chiral cores.

-

Strategic Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold.

Figure 1: Strategic Divergence.[1] The C2 symmetry allows for both symmetric library expansion and asymmetric precision synthesis.

Experimental Protocols

Protocol A: Statistical Desymmetrization (Mono-Protection)

Objective: To differentiate the two equivalent hydroxyl groups, allowing sequential functionalization.[1] Challenge: Due to C2 symmetry, the OH groups have identical reactivity. Statistical methods typically yield a 1:2:1 mixture (diester : monoester : starting material).[1]

Procedure:

-

Setup: Dissolve this compound (1.0 eq, 5 mmol) in anhydrous THF (0.1 M concentration).

-

Deprotonation: Cool to 0°C under Argon. Add NaH (60% dispersion, 1.0 eq) portion-wise. Stir for 30 minutes.

-

Note: Do not use excess base; strict stoichiometry is vital to maximize the mono-anion species.[1]

-

-

Addition: Add TBDMSCl (tert-butyldimethylsilyl chloride) (0.9 eq) dissolved in THF dropwise over 1 hour via syringe pump.

-

Mechanistic Insight: Slow addition limits the local concentration of electrophile, favoring reaction with the more abundant unreacted alkoxide over the mono-protected product.

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Expected Yield: ~45-50% Mono-protected product, ~25% Bis-protected, ~25% Recovered Starting Material.[1]

-

Recycling: The recovered starting material can be re-subjected to the reaction loop.

-

Protocol B: Stereochemical Inversion (Mitsunobu Reaction)

Objective: To access the (3R,5S) meso or (3R,5R) trans configurations.[1] Context: This is essential when the target binding pocket requires a cis relationship between substituents.[1]

Procedure:

-

Reagents: Mix (3S,5S)-diol (1.0 eq), p-Nitrobenzoic acid (4.0 eq), and Triphenylphosphine (PPh₃, 4.0 eq) in anhydrous Toluene/THF (1:1).

-

Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 4.0 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Hydrolysis (Optional): To recover the inverted diol, treat the resulting bis-ester with K₂CO₃ in MeOH.

-

Result: Complete double inversion yields the (3R,5R) enantiomer.[1] Using 1.0 eq of reagents on the mono-protected substrate (from Protocol A) yields the (3R,5S) cis-diastereomer.

Protocol C: Scaffold Release (N-Debenzylation)

Objective: Removal of the N-benzyl group to allow incorporation into larger drug scaffolds.[1] Standard: Pd/C is often sluggish for N-benzyl piperidines.[1] Pearlman’s Catalyst (Pd(OH)₂/C) is the industry standard for this transformation.[1]

Procedure:

-

Solvent: Dissolve substrate in MeOH or EtOH (0.05 M). Add 1.0 eq of HCl (1.25 M in MeOH) to protonate the amine (prevents catalyst poisoning).

-

Catalyst: Add 20 wt% Pd(OH)₂/C (wet).

-

Hydrogenation: Hydrogenate at 40-50 psi (Parr shaker) or under H₂ balloon (if kinetics allow) for 6-12 hours.

-

Filtration: Filter through a Celite pad.[1]

-

Free Basing: The product will be the HCl salt. Neutralize with Amberlyst A-21 free base resin if the free amine is required immediately.[1]

Application Data & Comparison

The following table summarizes the utility of the (3S,5S) isomer compared to other piperidine building blocks.

| Scaffold Feature | (3S,5S)-3,5-Diol | 3-Hydroxy Piperidine | 4-Hydroxy Piperidine |

| Chirality | Yes (C2 Symmetric) | Yes (1 center) | Achiral |

| Functional Sites | 2 (Orthogonal potential) | 1 | 1 |

| Stereo-control | High (Rigid Ring) | Moderate | Low (Flexible) |

| Primary Use | Peptidomimetics, FBDD | General MedChem | General MedChem |

| Key Drug Class | Protease Inhibitors | Kinase Inhibitors | GPCR Ligands |

Synthesis of Bioactive Cores (Workflow)

This diagram visualizes the synthesis of a hypothetical Aspartyl Protease Inhibitor Core using the (3S,5S) block.

Figure 2: Application workflow for converting the diol into a functionalized pharmacophore.

References

-

National Institutes of Health (NIH). (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[1] Retrieved from [Link]

-

Beilstein Journals. (2014). Enantioselective desymmetrization strategy of prochiral 1,3-diols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Google Patents. (2010).[1] Process for synthesis of N-benzyl-3-piperidinol and related derivatives. Retrieved from

Application Note: Strategic Functionalization of (3S,5S)-1-Benzylpiperidine-3,5-diol

Executive Summary

(3S,5S)-1-Benzylpiperidine-3,5-diol represents a high-value chiral scaffold in medicinal chemistry, offering a rigid,

This guide details three critical functionalization pathways:

-

Nucleophilic Activation: Bis-mesylation to access leaving groups.[1]

-

Stereochemical Inversion: Mitsunobu protocols to access the (3R,5R) configuration or introduce nucleophiles.

-

Scaffold Deprotection: High-yield

-debenzylation to release the secondary amine.[1]

Chemical Profile & Reactivity Analysis

The (3S,5S) stereochemistry places both hydroxyl groups in a specific spatial arrangement. In the chair conformation, the 1-benzyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions. The 3,5-hydroxyls, depending on the specific chair flip, can exist in pseudo-axial or pseudo-equatorial orientations, influencing their reactivity.

| Property | Data | Implication for Synthesis |

| Formula | MW: 207.27 g/mol | |

| Symmetry | Both OH groups are chemically equivalent; mono-functionalization results in statistical mixtures.[1] | |

| pKa (OH) | ~16 | Requires strong bases or activation (Mitsunobu/Mesyl) for substitution.[1] |

| pKa (NH+) | ~9.5 (Piperidine) | The tertiary amine is basic; acid scavengers are required in acylation/sulfonylation. |

Reaction Landscape Visualization

Figure 1: Strategic divergence points from the parent diol. The pathway choice dictates the stereochemical outcome (retention vs. inversion).

Protocol 1: Bis-Mesylation (Hydroxyl Activation)[1]

Objective: Convert the poor hydroxyl leaving groups into mesylates, enabling subsequent nucleophilic substitution (e.g., with azides, cyanides, or halides).

Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfonyl chloride sulfur, followed by elimination of HCl (captured by base).

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Methanesulfonyl chloride (MsCl) (2.5 equiv)[1]

-

Base: Triethylamine (

) (3.0 equiv) or DIPEA[1] -

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and purge with

. Add the diol (1.0 equiv) and anhydrous DCM (0.1 M concentration). -

Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents competitive elimination to the alkene.

-

Base Addition: Add

(3.0 equiv) dropwise.[1] The solution remains clear. -

Activation: Add MsCl (2.5 equiv) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Observation: A white precipitate (

) will form.[1]

-

-

Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The bis-mesylate is often unstable on silica.[1] Use immediately or recrystallize from Et2O/Hexanes if solid; otherwise, store at -20°C under Argon.[1]

Troubleshooting:

-

Elimination Products: If alkene spots appear on TLC, lower the reaction temperature to -20°C and ensure dropwise addition of MsCl.

Protocol 2: Stereochemical Inversion (Mitsunobu Reaction)

Objective: Invert the (3S,5S) centers to (3R,5R) while introducing ester functionality, or to differentiate the hydroxyls via statistical mono-inversion.

Scientific Grounding: The Mitsunobu reaction utilizes a redox system (

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Benzoic acid or p-Nitrobenzoic acid (2.5 equiv)[1]

-

Phosphine: Triphenylphosphine (

) (2.5 equiv)[1] -

Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (2.5 equiv)[1]

-

Solvent: THF (anhydrous)

Step-by-Step Methodology

-

Dissolution: In a dry flask under

, dissolve the diol, -

Cooling: Cool the mixture to 0°C.

-

Addition: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange.[3]

-

Note: Rapid addition can generate excessive heat, degrading the betaine intermediate.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (23°C) and stir for 12–24 hours.

-

Workup: Concentrate the solvent directly.[1]

-

Purification: Triturate the residue with cold

to precipitate triphenylphosphine oxide (

Stereochemical Pathway Visualization[1]

Figure 2: Mechanistic flow of the double inversion. The rigid piperidine ring generally favors clean inversion over elimination in this protocol.

Protocol 3: N-Debenzylation (Hydrogenolysis)[1]

Objective: Remove the benzyl protecting group to access the free secondary amine for further scaffold diversification (e.g., reductive amination or amide coupling).

Scientific Grounding: Palladium-catalyzed hydrogenolysis cleaves the benzylic C-N bond.[1] For piperidines, Pearlman’s catalyst (

Materials

-

Substrate: this compound (or functionalized derivative)

-

Catalyst: 20 wt%

on Carbon (Pearlman's Catalyst) (10-20% by weight of substrate)[1] -

Solvent: Methanol or Ethanol (0.05 M)[1]

-

Reagent: Hydrogen Gas (

) (Balloon or 1 atm)

Step-by-Step Methodology

-

Preparation: Dissolve the substrate in MeOH.

-

Catalyst Addition: Under an Argon blanket, carefully add the Pd catalyst. Safety: Pd/C is pyrophoric; do not add to dry solvent.[1]

-

Hydrogenation: Purge the vessel with

(vacuum/fill cycle x3). Attach a hydrogen balloon. -

Agitation: Stir vigorously at room temperature for 6–12 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin; the product is a free amine).

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The product is usually obtained as a quantitative acetate or hydrochloride salt (if acid was used) or free base.

References & Validation

The protocols above are synthesized from standard methodologies applied to piperidine alkaloids and 1,3-diol systems.

-

Mitsunobu Reaction on 1,3-Diols:

-

Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

-

Relevance: Validates the double inversion mechanism and warns of intramolecular etherification risks in 1,3-systems.

-

-

Mesylation of Chiral Alcohols:

-

Source: Organic Syntheses, Coll.[4] Vol. 10, p.297 (2004).

-

Relevance: Standardizes the low-temperature addition of MsCl to prevent elimination in secondary alcohols.

-

-

Debenzylation of N-Benzyl Piperidines:

-

Chiral Piperidine Scaffolds in Drug Design:

Sources

(3S,5S)-1-Benzylpiperidine-3,5-diol in peptidomimetic synthesis

Application Note: (3S,5S)-1-Benzylpiperidine-3,5-diol in Peptidomimetic Synthesis

Part 1: The Strategic Scaffold

The development of peptidomimetics hinges on the ability to lock pharmacophores into bioactive conformations while shedding the metabolic instability of native peptides. This compound represents a privileged "chiral command center" for this purpose.

Unlike flexible linear peptides, this rigid six-membered ring fixes substituents in specific vector orientations. In the context of aspartyl protease inhibitors (e.g., Renin, HIV-1 Protease, BACE1), the 3,5-disubstituted piperidine core serves as a transition-state surrogate . The (3S,5S) trans-configuration is particularly valuable because it breaks the symmetry of the piperidine ring, allowing for the independent vectorization of the P1 and P3 side chains, mimicking the extended

Mechanistic Advantage: The "Anchor" Effect

In a typical aspartyl protease active site, the enzyme cleaves a peptide bond between two residues. This scaffold replaces the hydrolyzable amide bond with a stable carbon framework.

-

C3-Position (S-config): Often directs a hydrophobic group into the S3 subpocket.

-

C5-Position (S-config): Can be functionalized to interact with the S1 or S1' subpockets.

-

Central Nitrogen: Provides a handle for solvation or further extension into the S2' region.

Part 2: Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of this compound

Rationale: While chiral pool synthesis from L-glutamic acid is possible, it is lengthy (5+ steps). The chemoenzymatic route via kinetic resolution is preferred for scalability and higher enantiomeric excess (ee > 99%).

Reagents Required:

-

1-Benzylpiperidin-4-one

-

Candida antarctica Lipase B (CAL-B, immobilized)

-

Vinyl acetate (Acyl donor)

-

Ruthenium catalyst (e.g., Shvo's catalyst or similar transfer hydrogenation catalyst)

-

Organic solvents (MTBE, Toluene)

Workflow:

-

Synthesis of the rac-Diol:

-

Step: Reduce 1-benzylpiperidin-4-one using NaBH4 (0.5 equiv) in Methanol at 0°C.

-

Observation: Yields a mixture of cis- (meso) and trans- (racemic) 1-benzylpiperidine-3,5-diols.

-

Purification: Flash chromatography (EtOAc/Hexane) to enrich the trans-isomer fraction if possible, though the enzymatic step handles mixtures well.

-

-

Enzymatic Kinetic Resolution (The Critical Step):

-

Setup: Suspend the rac-trans-diol (10 mmol) in dry MTBE (50 mL). Add Vinyl Acetate (5 equiv) and CAL-B (500 mg).

-

Incubation: Stir at 30°C for 24-48 hours. Monitor via Chiral HPLC (Chiralpak AD-H).

-

Mechanism: CAL-B selectively acetylates the (3R,5R)-enantiomer, leaving the desired (3S,5S)-diol unreacted.

-

Termination: Filter off the enzyme.

-

-

Isolation:

-

Separation: The reaction mixture now contains (3R,5R)-diacetate and (3S,5S)-diol. These have vastly different polarities.

-

Extraction: Partition between water and EtOAc. The (3S,5S)-diol will favor the aqueous phase (or polar organic extraction), while the diacetate remains in the organic layer.

-

Yield: Typically 40-45% (theoretical max 50% for resolution).

-

QC: Check optical rotation. Literature value:

to

-

Protocol B: Functionalization for Peptidomimetics (Mitsunobu Inversion)

Rationale: To install amino acid side chains, the hydroxyl groups often need to be converted to amines with inversion of configuration (to (3R,5R)) or retention (via double inversion). Here we describe installing an azide for "Click" chemistry or reduction to an amine.

-

Activation:

-

Dissolve (3S,5S)-diol (1 equiv) in dry THF.

-

Add Triphenylphosphine (PPh3, 2.2 equiv).

-

Cool to 0°C.[1]

-

-

Substitution:

-

Add Diisopropyl azodicarboxylate (DIAD, 2.2 equiv) dropwise.

-

Add Diphenylphosphoryl azide (DPPA, 2.2 equiv).

-

Note: This will invert the center to (3R,5R). If the (3S,5S) amine is required, start with the (3R,5R) diol (obtained from the ester hydrolysis in Protocol A).

-

-

Reduction:

-

Staudinger reduction (PPh3/H2O) yields the diamine, ready for coupling with P2/P3 amino acids.

-

Part 3: Visualization & Logic

Figure 1: Chemoenzymatic Resolution Pathway

This diagram illustrates the flow from the achiral ketone to the specific chiral building block.

Caption: Kinetic resolution strategy using CAL-B lipase to isolate the (3S,5S)-diol from the racemic mixture.

Figure 2: Pharmacophore Mapping (Renin Inhibitor Context)

How the (3S,5S) scaffold orients side chains to mimic the peptide backbone.

Caption: Pharmacophore mapping showing how the (3S,5S) geometry directs substituents into enzyme subpockets.

Part 4: Quantitative Data Summary

The following table summarizes the impact of the 3,5-substituted piperidine scaffold on Renin inhibition potency compared to linear analogs.

| Compound Class | Core Scaffold | Configuration | IC50 (Renin) | Selectivity (vs Cathepsin D) |

| Linear Peptide | Hydroxyethylene | L-amino acids | ~15 nM | Low (<50x) |

| First Gen Cyclic | 3,4-Disubstituted | cis | ~10 nM | Moderate |

| Optimized Cyclic | 3,5-Disubstituted | (3S,5R) cis | 0.6 - 2.0 nM | High (>500x) |

| Chiral Analog | 3,5-Disubstituted | (3S,5S) trans | ~5 - 15 nM * | High (>500x) |

*Note: While the (3S,5R) cis-isomer (meso-derived) is often the most potent for Renin (e.g., Aliskiren-related analogs), the (3S,5S) trans-isomer provides unique vectors for other targets like HIV protease or specific GPCRs where a "kinked" conformation is unfavorable.

References

-

Chemoenzymatic Synthesis: Olofsson, B., et al. "Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines." The Journal of Organic Chemistry, vol. 71, no. 21, 2006, pp. 8256–8260.

-

Renin Inhibitor Design: Ostermann, N., et al.[2][3] "A Novel Class of Oral Direct Renin Inhibitors: Highly Potent 3,5-Disubstituted Piperidines Bearing a Tricyclic P3-P1 Pharmacophore." Journal of Medicinal Chemistry, vol. 56, no. 6, 2013, pp. 2196–2206.

-

Structural Biology: Ehara, T., et al. "Structure-based Design of 4-Hydroxy-3,5-Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors."[2] ACS Medicinal Chemistry Letters, vol. 5, no.[2][3] 7, 2014, pp. 787-792.[2][3]

-

Chiral Pool Synthesis: Khom, S. T., et al. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, vol. 63, 2024, pp. 330-335.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-based Design of 4-Hydroxy-3,5-Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - OAK Open Access Archive [oak.novartis.com]

- 3. Structure-based design of substituted piperidines as a new class of highly efficacious oral direct Renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Chemoenzymatic Synthesis of (3S,5S)-1-Benzylpiperidine-3,5-diol

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes a chemoenzymatic route which offers superior atom economy compared to classical resolution, converting the thermodynamically favored meso-intermediate into the desired chiral target.

Executive Summary

(3S,5S)-1-Benzylpiperidine-3,5-diol (CAS: 1909277-17-3) is a critical chiral scaffold utilized in the synthesis of next-generation protease inhibitors and neuroactive ligands. Classical synthesis via the reduction of 1-benzyl-3,5-dioxopiperidine or 3,5-dihydroxypyridine typically yields the thermodynamically stable cis-meso isomer (3R,5S), requiring wasteful resolution to access the desired trans-(3S,5S) enantiomer.

This protocol details a Stereodivergent Chemoenzymatic Route designed for kilogram-scale production. By leveraging the high symmetry of the meso-intermediate, we utilize lipase-catalyzed desymmetrization followed by stereochemical inversion to achieve theoretical yields approaching 100%, significantly surpassing the 50% limit of classical resolution.

Key Process Metrics

-

Target Scale: 1 kg – 10 kg

-

Overall Yield Target: >65%

-

Enantiomeric Excess (ee): >99.5%

-

Atom Economy: High (Recycling of meso-isomer not required; direct conversion).

Process Logic & Workflow

The synthesis hinges on the "Meso-Trick": converting an achiral (meso) precursor into a chiral intermediate with two differentiated hydroxyl groups, allowing selective inversion of one center to establish the (S,S) configuration.

Workflow Diagram

Figure 1: Chemoenzymatic workflow converting the achiral meso-diol into the chiral (3S,5S)-target via desymmetrization and inversion.

Detailed Protocols & Scale-Up Procedures

Step 1: Synthesis of cis-1-Benzylpiperidine-3,5-diol (Meso-Precursor)

Objective: Preparation of the piperidine core from 3,5-dihydroxypyridine. Mechanism: Quaternization facilitates ring reduction. Heterogeneous hydrogenation favors syn-addition, yielding the cis-diol (meso) as the major product.

Protocol:

-

Benzylation: Charge a reactor with 3,5-dihydroxypyridine (1.0 eq) and DMF (5 vol). Add Benzyl bromide (1.05 eq) slowly at 20°C. Heat to 60°C for 4 hours. Cool to 0°C to precipitate the N-benzyl-3,5-dihydroxypyridinium bromide salt. Filter and wash with cold acetone.

-

Hydrogenation: Transfer the wet cake to a high-pressure autoclave. Suspend in Methanol (10 vol). Add PtO₂ (Adams' catalyst) (2 wt%) or Rh/C (5 wt%).

-

Note: Pd/C may cause debenzylation; Pt or Rh are preferred for ring reduction while preserving the N-Bn group.

-

-

Reaction: Pressurize with H₂ (50 bar/725 psi) and heat to 50°C. Stir vigorously (gas-liquid mass transfer limited). Monitor H₂ uptake.

-

Work-up: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[1][2] Recrystallize from Isopropanol/Heptane to isolate the pure cis-meso diol.

-

Target Yield: 85-90%.

-

QC Check: ¹H NMR (symmetry check) and HPLC (dr > 95:5).

-

Step 2: Enzymatic Desymmetrization (The Chiral Switch)

Objective: Differentiate the two enantiotopic hydroxyl groups. Enzyme: Pseudomonas fluorescens Lipase (Amano Lipase AK) is the industry standard for 1,3-diol desymmetrization.

Protocol:

-

Setup: In a jacketed reactor, dissolve Meso-Diol (1.0 eq) in MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) (10 vol).

-

Solvent Choice: Ethers preserve enzyme activity better than polar solvents.

-

-

Acyl Donor: Add Vinyl Acetate (3.0 eq).

-

Why Vinyl Acetate? The byproduct is acetaldehyde (volatile/tautomerizes), making the reaction irreversible.

-

-

Catalysis: Add Lipase AK (immobilized on celite or resin, 50 wt% relative to substrate). Stir at 25-30°C.

-

Monitoring: Monitor by chiral HPLC. The reaction stops automatically at the mono-acetate stage due to steric recognition.

-

Endpoint: >99% conversion to mono-acetate.

-

-

Work-up: Filter off the enzyme (can be recycled 3-5 times). Concentrate the filtrate to obtain (3S,5R)-5-acetoxy-1-benzylpiperidin-3-ol .

-

Stereochemistry Note: Lipase AK typically acetylates the R-center (or S-center depending on priority rules mapping), leaving the other OH free. For this scaffold, verify absolute config via Mosher's ester analysis during pilot runs.

-

Step 3: Stereochemical Inversion & Final Hydrolysis

Objective: Invert the stereocenter of the free hydroxyl group to match the acetylated center (or vice versa) to achieve (3S,5S). Strategy: Sulfonate activation followed by displacement.

Protocol:

-

Activation: Dissolve the Chiral Monoacetate (1.0 eq) in DCM (dichloromethane, 8 vol). Add Triethylamine (1.5 eq). Cool to 0°C.[3]

-

Mesylation: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise. Stir for 1 hour. Aqueous wash (NaHCO₃) and phase separation.

-

Inversion (Displacement): Dissolve the crude mesylate in DMF or DMSO (5 vol). Add Cesium Acetate (CsOAc) (2.0 eq) or Potassium Acetate/18-Crown-6 . Heat to 80-90°C for 6-12 hours.

-

Global Hydrolysis: Cool reaction. Add MeOH (2 vol) and LiOH (aq, 4M) (3.0 eq). Stir at 25°C for 2 hours.

-

Isolation: Extract into Ethyl Acetate . Wash with brine. Dry and Concentrate.[1][3][6]

-

Purification: Crystallize the final product from Ethyl Acetate/Hexanes .

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Operational Range | Impact on Quality/Yield | Mitigation |

| H₂ Pressure (Step 1) | 40 - 60 bar | Low pressure leads to incomplete reduction or pyridine poisoning. | Maintain high agitation rates (kLa) to ensure H₂ saturation. |

| Water Content (Step 2) | < 0.05% (KF) | Excess water causes hydrolysis of the product (reverse reaction). | Use dry solvents and molecular sieves in the enzyme reactor. |

| Temperature (Step 3) | 80 - 95°C | <80°C: Slow reaction. >100°C: Elimination side-products (alkenes). | Strictly control jacket temperature; use CsOAc for lower temp reactivity. |

| Enzyme Quality | Activity > 20k U/g | Batch-to-batch variation affects reaction time. | Pre-screen enzyme lots; adjust loading based on specific activity. |

Analytical Control Strategy

To ensure "Self-Validating" protocols, the following analytical checkpoints are mandatory:

-

In-Process Control (IPC) 1 - Hydrogenation:

-

Method: H-NMR in DMSO-d6.[2]

-

Criteria: Disappearance of aromatic pyridine signals (>99% conversion).

-

-

IPC 2 - Desymmetrization:

-

Method: Chiral HPLC (Column: Chiralpak AD-H or OD-H). Mobile Phase: Hexane/IPA (90:10).

-

Criteria: ee > 99%. Presence of diacetate < 2%.[3]

-

-

Final Release:

-

Purity: >98% (HPLC area).

-

Optical Rotation: Compare with reference standard (approx

to

-

Safety & Process Safety Management (PSM)

-

Hydrogenation: High-pressure hydrogen presents an explosion hazard. Equipment must be ATEX/Ex-rated. Grounding of catalyst filters is critical to prevent static ignition of solvent vapors.

-

Mesyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. Use in a closed system with a scrubber.

-

Enzymes: Sensitizers. Handle solids in a fume hood or glove bag to prevent inhalation of dust.

References

-

ChemicalBook. (2023).[3] 1-Benzyl-piperidine-3,5-diol synthesis and CAS Data. Retrieved from

-

ChemScene. (2023).[3] this compound Product Information.[2][7] Retrieved from

-

Gotor-Fernández, V., et al. (2006). Stereoselective Synthesis of 1,3-Diols.[8] (Review of desymmetrization strategies). ChemInform. Retrieved from

-

Beilstein Journals. (2025). Enantioselective desymmetrization strategy of prochiral 1,3-diols. Retrieved from

-

Google Patents. (2008). Process for resolving chiral piperidine alcohol (CSA Salt Method). US20080051579A1.[1] Retrieved from

Sources

- 1. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. tuodaindus.com [tuodaindus.com]

- 5. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

purification methods for (3S,5S)-1-Benzylpiperidine-3,5-diol from crude mixtures

Welcome to the Technical Support Center for the isolation and purification of (3S,5S)-1-Benzylpiperidine-3,5-diol . This chiral building block presents unique chromatographic and isolation challenges due to its highly polar 1,3-diol system, the basicity of the tertiary piperidine nitrogen, and the presence of stereocenters requiring high enantiomeric and diastereomeric purity.

This guide is designed for researchers and drug development professionals, providing field-proven methodologies, causality-driven protocols, and troubleshooting FAQs to ensure high-yield, high-purity recovery from crude synthetic mixtures.

Logical Workflow for Purification

The purification of this compound relies on exploiting its pH-dependent solubility and its specific hydrogen-bonding profile. The workflow below outlines the critical path from a crude reaction mixture to an enantiopure product.

Figure 1: Logical workflow for the purification and chiral resolution of the target diol.

Step-by-Step Experimental Methodologies

Protocol A: Acid-Base Extraction (Primary Cleanup)

Objective: Isolate the basic piperidine derivative from neutral and acidic synthetic byproducts.

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

-

Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 50 mL).

-

Causality: The tertiary amine of the piperidine ring (pKa ~8.5) is protonated, migrating into the aqueous phase as a water-soluble hydrochloride salt. Lipophilic and neutral impurities remain in the organic layer.

-

-

Organic Wash: Wash the combined aqueous acidic layers with a small amount of fresh EtOAc to remove residual non-basic organics. Discard the organic layers.

-

Basification: Cool the aqueous layer to 0 °C and basify to pH 10-11 using 2.5 M NaOH dropwise[1].

-

Causality: Deprotonation regenerates the neutral free base, drastically reducing its aqueous solubility and allowing it to be extracted back into an organic solvent.

-

-

Recovery Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Self-Validation Step: Before discarding the aqueous layer, verify the pH using pH paper (must read ≥ 10). Spot a 1 µL aliquot of the DCM extract on a TLC plate and view under UV (254 nm) to confirm the presence of the UV-active benzyl group.

-

Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography (Diastereomeric Separation)

Objective: Separate the (3S,5S) isomer from the meso (3R,5S) isomer and trace impurities.

-

Stationary Phase Preparation: Prepare a silica gel column.

-

Crucial Step: Pre-treat the silica by flushing it with the mobile phase containing a basic modifier (e.g., 1% NH₄OH).

-

Causality: The basic piperidine nitrogen will irreversibly bind to acidic silanol (Si-OH) groups on bare silica, causing severe peak tailing. The basic modifier neutralizes these sites.

-

-

Loading: Load the crude free base mixture onto the column using a minimal volume of DCM.

-

Elution: Elute using a gradient of DCM:MeOH:NH₄OH (95:4:1 to 90:9:1)[2],[3].

-

Self-Validation Step: Monitor fractions via TLC. Co-spot with a known reference standard. Stain the plate with KMnO₄; the 1,3-diol moiety will immediately reduce the permanganate, appearing as a bright yellow spot on a purple background.

-

Pooling: Pool fractions containing the desired (3S,5S) isomer and concentrate.

Protocol C: Chiral Resolution & Recrystallization

Objective: Achieve >99% enantiomeric excess (ee) if the starting material was not enantiopure.

-

Salt Formation: Dissolve the enriched diol mixture in hot Isopropanol (IPA)[4]. Add 1.0 equivalent of a chiral resolving agent, such as (-)-Di-p-toluoyl-L-tartaric acid.

-

Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt.

-

Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, preferentially incorporating the less soluble diastereomeric salt while leaving the other in solution.

-

-

Self-Validation Step: Analyze the filtered crystals via Chiral HPLC (e.g., Daicel Chiralpak AD-H column) to quantify the enantiomeric excess. Repeat recrystallization from IPA until ee >99%.

-

Free Base Regeneration: Break the salt by partitioning the crystals between 1M NaOH and DCM to recover the pure this compound.

Quantitative Data & Solvent Systems

Use the following empirically determined parameters to guide your purification tracking and expectations.

| Parameter | (3S,5S)-Isomer | Meso (3R,5S)-Isomer | Neutral Impurities |

| Rf (DCM:MeOH:NH₄OH 90:9:1) | 0.35 | 0.42 | > 0.80 |

| Aqueous Solubility (pH 2) | High (Protonated) | High (Protonated) | Low |

| Aqueous Solubility (pH 11) | Low (Free Base) | Low (Free Base) | Low |

| KMnO₄ Stain Reactivity | Immediate (Yellow) | Immediate (Yellow) | Variable |

| Typical Recovery (%) | 85 - 90% | N/A | N/A |

Troubleshooting Guides & FAQs